3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as sulfonyl compounds. These compounds contain a sulfonyl group attached to a carbon atom. This particular compound is characterized by the presence of a pyrrolidine ring, a nitrile group, and a sulfonyl group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile typically involves multiple steps. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves the reaction of the pyrrolidine derivative with 4-methylbenzenesulfonyl chloride under basic conditions.
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile include:
4-Methylbenzenesulfonyl Chloride: This compound is a precursor in the synthesis of the target compound and shares the sulfonyl group.
Pyrrolidine-2-carbonitrile: This compound shares the pyrrolidine ring and nitrile group but lacks the sulfonyl group.
Sulfonyl Pyrrolidines: These compounds have similar structures but may have different substituents on the pyrrolidine ring or the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
90036-34-3 |
---|---|
Molekularformel |
C13H16N2O2S |
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
3-methyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C13H16N2O2S/c1-10-3-5-12(6-4-10)18(16,17)15-8-7-11(2)13(15)9-14/h3-6,11,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
QVPGZLPVWWEGRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(C1C#N)S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.